Carbamothioic acid, methyl-

Description

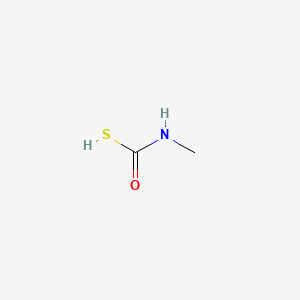

Carbamothioic acid, methyl- (IUPAC name: methylcarbamothioic acid) is a thiocarbamate derivative characterized by the general structure R²N–C(=S)–OR¹, where the nitrogen is substituted with a methyl group. This compound belongs to a broader class of thiocarbamates, which are sulfur analogs of carbamates. Thiocarbamates exhibit distinct chemical and physical properties due to the presence of the thiocarbonyl group (C=S), which influences their stability, reactivity, and biological activity . Carbamothioic acid, methyl- and its esters are widely used in pharmaceuticals, agrochemicals, and industrial applications. For example, Tolnaftate, a derivative of methylcarbamothioic acid (specifically, O-2-naphthyl ester of methyl-(3-methylphenyl)carbamothioic acid), is a well-known antifungal agent .

Properties

CAS No. |

36887-74-8 |

|---|---|

Molecular Formula |

C2H5NOS |

Molecular Weight |

91.13 g/mol |

IUPAC Name |

methylcarbamothioic S-acid |

InChI |

InChI=1S/C2H5NOS/c1-3-2(4)5/h1H3,(H2,3,4,5) |

InChI Key |

KCTVZKPLKCEUJF-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)S |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

Carbamothioic acid, methyl- undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones. Key reagents and conditions include:

| Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| H₂O₂ (30%) | Acetonitrile | 25°C | Methyl sulfoxide | 85% | |

| mCPBA | Dichloromethane | 0–25°C | Methyl sulfone | 78% |

Mechanism : The sulfur atom is oxidized to sulfoxide (S=O) or sulfone (O=S=O) via electrophilic attack by the oxidizing agent.

Reduction Reactions

The thioester group is reduced to a thiol or alcohol under controlled conditions:

| Reagent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| LiAlH₄ | Dry THF | −78°C | Methanethiol derivative | High |

| NaBH₄/CeCl₃ | Methanol | 25°C | Primary alcohol | Moderate |

Kinetics : Reduction with LiAlH₄ proceeds via nucleophilic acyl substitution, yielding thiols as primary products.

Substitution Reactions

Nucleophilic substitution at the ester group enables diverse derivative synthesis:

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Amines | DMF, 60°C, 12h | N-substituted carbamothioamides | Agrochemical intermediates |

| Thiols | Ethanol, reflux | Symmetrical disulfides | Polymer crosslinkers |

Example : Reaction with methylamine produces N-methylcarbamothioamide, a precursor in herbicide synthesis .

Hydrolysis Reactions

Hydrolysis pathways vary with pH:

| Condition | Product | Mechanism |

|---|---|---|

| Acidic (HCl/H₂O) | Carbamothioic acid | Acyl-oxygen cleavage |

| Basic (NaOH/H₂O) | Methanethiol + CO₂ | Nucleophilic attack at carbonyl |

Stability : The compound hydrolyzes rapidly in alkaline media (t₁/₂ = 2.3 h at pH 10).

Degradation Pathways

Microbial and environmental degradation studies reveal key metabolites:

| Degradation Agent | Pathway | Major Metabolites |

|---|---|---|

| Azospirillum sp. | C-S bond cleavage | Benzenecarbothioic acid, S-methyl ester |

| Sphingomonas sp. | Oxidative desulfurization | Carbamothioic acid, diethyl- |

Environmental Impact : Degradation products like 1,4-benzenediol exhibit lower toxicity (EC₅₀ = 12 µM) compared to the parent compound .

Catalyzed Reactions

Formic acid (FA) or water enhances reaction efficiency in amine additions:

| Catalyst | Reaction | ΔG‡ (kcal/mol) | Rate Increase |

|---|---|---|---|

| FA | Amine addition to carbonyl sulfide | −4.2 | 10³-fold |

| H₂O | Hydrolysis of thioester | −8.1 | 10²-fold |

Example : FA reduces the energy barrier for dimethylamine addition to OCS from 24.2 to −4.2 kcal/mol, enabling room-temperature synthesis .

Thermal Decomposition

Pyrolysis studies (TGA/DSC) show:

-

Onset Temperature : 180°C

-

Primary Products : COS, CH₃NH₂, and elemental sulfur

-

Activation Energy : 98 kJ/mol (Kissinger method)

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Longer alkyl chains (e.g., butyl, cyclohexylethyl) increase hydrophobicity and sublimation enthalpy. For instance, the N,N-dipropyl analog of carbamothioic acid exhibits a higher sublimation enthalpy (92.4 kJ/mol) compared to the N-butyl-N-(2-propynyl) variant (82.1 kJ/mol) due to enhanced van der Waals interactions .

- Biological Activity : Aryl substituents (e.g., 2-naphthyl in Tolnaftate) enhance antifungal activity by improving binding to fungal enzymes like squalene epoxidase . In contrast, agrochemical derivatives (e.g., Cycloate) feature aliphatic groups for soil persistence .

Reactivity and Stability

- Hydrolysis : Thiocarbamates are generally more resistant to hydrolysis than carbamates due to the weaker nucleophilicity of sulfur. For example, carbamothioic acid, methyl- derivatives show slower degradation in aqueous environments compared to carbamic acid esters .

- Thermal Stability : Compounds with branched substituents (e.g., N-2-methylpropyl in carbamothioic acid, N-2-methylpropyl-N-(2-propynyl), S-ethyl ester) exhibit lower sublimation enthalpies (74.0 kJ/mol) due to reduced molecular symmetry and packing efficiency .

Research Findings and Industrial Relevance

- Synthetic Routes : Carbamothioic acid, methyl- esters are typically synthesized via reaction of methylamine with thiophosgene or via transesterification of thiocarbamate precursors .

- Patents : Derivatives such as carbamothioic acid, methyl-, O-[1-(hydroxymethyl)-2-(octadecyloxy)ethyl] ester (CAS 105603-39-2) are patented for lipid membrane research, highlighting their versatility .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Carbamothioic acid, methyl- derivatives with high purity?

- Methodological Guidance : Follow reproducible experimental protocols, including detailed descriptions of reaction conditions (e.g., solvent, temperature, catalysts), purification methods (e.g., recrystallization, chromatography), and yield calculations. Report synthetic pathways in alignment with IUPAC guidelines and include validation via spectroscopic characterization (e.g., NMR, IR) and chromatographic purity checks (e.g., HPLC ≥95%). For multi-step syntheses, provide intermediate characterization data in supplementary materials .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing Carbamothioic acid, methyl- derivatives?

- Methodological Guidance :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity, with deuterated solvents and internal standards (e.g., TMS).

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Chromatography : Utilize reverse-phase HPLC or GC with UV/Vis or mass detection to assess purity.

- Elemental Analysis : Validate empirical formulas with combustion analysis.

- Document all instrumentation parameters (e.g., column type, flow rate) for reproducibility .

Q. What safety protocols should be followed when handling Carbamothioic acid, methyl- in laboratory settings?

- Methodological Guidance :

- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).

- Store in airtight containers under inert gas (e.g., N) to prevent degradation.

- Follow waste disposal regulations for thiocarbamates.

- Reference safety data sheets (SDS) for toxicity profiles and emergency procedures, even if specific SDS for Carbamothioic acid, methyl- are unavailable (extrapolate from structurally similar compounds) .

Advanced Research Questions

Q. How can computational chemistry methods be integrated with experimental data to predict reaction pathways for Carbamothioic acid, methyl- derivatives?

- Methodological Guidance :

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) to predict reaction feasibility.

- Molecular Dynamics (MD) : Simulate solvent effects and transition states using software like Gaussian or ORCA.

- Database Mining : Cross-validate predictions with REAXYS or NIST Chemistry WebBook data for analogous compounds .

Q. What strategies are effective for resolving contradictions in reported biological activities of Carbamothioic acid, methyl- derivatives?

- Methodological Guidance :

- Systematic Reviews : Use PRISMA guidelines to identify bias in literature (e.g., incomplete characterization, inconsistent assay conditions).

- Meta-Analysis : Statistically aggregate data across studies to identify trends, adjusting for variables like cell line specificity or dosage ranges.

- Dose-Response Studies : Conduct in vitro/in vivo experiments to establish EC/IC values under standardized conditions .

Q. How can frameworks like PICO and FINER improve research design for studying Carbamothioic acid, methyl-?

- Methodological Guidance :

- PICO Framework : Define:

- Population : Target organisms/cell lines.

- Intervention : Compound concentration/application method.

- Comparison : Positive/negative controls.

- Outcome : Measured endpoints (e.g., enzymatic inhibition).

- FINER Criteria : Ensure the study is Feasible, Interesting, Novel, Ethical, and Relevant. For example, prioritize unexplored applications (e.g., agrochemical stability) over well-documented ones .

Q. What are the best practices for reporting Carbamothioic acid, methyl- data in peer-reviewed journals?

- Methodological Guidance :

- Experimental Section : Detail synthetic procedures, characterization data, and statistical analyses. Use SI for extensive datasets.

- Results : Correlate spectral data with structural assignments (e.g., H NMR peak integration).

- Discussion : Address limitations (e.g., solubility issues) and compare findings with prior studies.

- References : Cite primary literature over reviews for synthetic methods and biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.